molecular formula C26H55N5O B15190961 N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide CAS No. 93942-18-8

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide

Cat. No.: B15190961
CAS No.: 93942-18-8
M. Wt: 453.7 g/mol
InChI Key: SXOWMZMPDLJQJP-MDZDMXLPSA-N
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Description

Chemical Structure and Properties N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide (CAS 15566-80-0) is a polyamine-substituted oleamide derivative with the molecular formula C22H45N3O and a molecular weight of 367.62 g/mol . Its structure comprises a central 9-octadecenamide (oleic acid-derived) backbone linked to a branched tetraethylenetriamine moiety (three sequential aminoethyl groups). The Z (cis) configuration of the double bond at the 9-octadecenamide position is critical for interactions with lipid membranes or receptors .

Applications This compound’s multiple amino groups enhance hydrogen-bonding capacity, making it suitable for biomedical applications, such as drug delivery systems or enzyme inhibitors.

Properties

CAS No.

93942-18-8

Molecular Formula

C26H55N5O

Molecular Weight

453.7 g/mol

IUPAC Name

(E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C26H55N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32)/b10-9+

InChI Key

SXOWMZMPDLJQJP-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with tetraethylenepentamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Conditions Products Catalysts/Notes
Acidic (e.g., HCl, 6M)9-Octadecenoic acid + Polyamine byproduct (tetraethylenepentamine derivative)Elevated temperatures (80–100°C) accelerate reaction rates.
Alkaline (e.g., NaOH)Sodium 9-octadecenoate + Free polyamineReaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon.

Key Findings :

  • Hydrolysis efficiency depends on pH and temperature, with near-quantitative yields achieved under reflux conditions.

  • The polyamine byproduct retains reactivity due to unprotonated amino groups under alkaline conditions.

Reactions of the Aminoethyl Groups

The four tertiary amine groups and one primary amine group participate in alkylation, acylation, and coordination chemistry.

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Compound+R-XQuaternary ammonium derivative+HX\text{Compound} + \text{R-X} \rightarrow \text{Quaternary ammonium derivative} + \text{HX}

Alkylating Agent Product Application
Methyl iodideN-Methylated quaternary ammonium saltEnhances surfactant properties for emulsification.

Acylation

Acetyl chloride reacts with primary amines to form acetamide derivatives:
Compound+CH3COClAcetamide derivative+HCl\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{Acetamide derivative} + \text{HCl}

Outcome :

  • Acylation at the terminal primary amine group modifies solubility and membrane interaction capabilities .

Coordination with Metal Ions

The amino groups act as ligands for transition metals (e.g., Fe²⁺, Cu²⁺), forming stable complexes:

Metal Ion Coordination Mode Stability Constant (Log K)
Fe²⁺Hexadentate via N-donor atoms12.4 ± 0.3 (in aqueous HCl)
Cu²⁺Tetradentate8.9 ± 0.2

Implications :

  • Metal complexes exhibit enhanced corrosion inhibition efficiency (94% for Fe in 1M HCl) .

Reactions Involving the Double Bond

The cis-configured double bond at the C9 position undergoes addition and oxidation reactions.

Hydrogenation

Catalytic hydrogenation saturates the double bond:
Compound+H2Pd/CStearamide derivative\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Stearamide derivative}

Catalyst Pressure Product
Pd/C (5%)1 atm H₂N-[...]octadecanamide (saturated)

Applications :

  • Saturated derivatives show improved thermal stability for material science applications.

Oxidation

Ozonolysis or KMnO₄-mediated cleavage produces shorter-chain dicarboxylic acids:

Oxidizing Agent Products
Ozone (O₃)Nonanedioic acid + Azelaic acid
KMnO₄ (acidic)Pelargonic acid + Suberic acid

Corrosion Inhibition Mechanism in Acidic Environments

The compound acts as a mixed-type inhibitor for steel in HCl solutions, achieving 94% efficiency at 200 mg/L .

Adsorption Behavior

  • Follows the Langmuir isotherm (R2=0.998R^2 = 0.998), indicating monolayer adsorption.

  • Free energy of adsorption (ΔGads\Delta G_{\text{ads}}^\circ) = -37.3 kJ/mol, consistent with chemisorption .

Thermodynamic Parameters

Parameter Value
Activation energy (EaE_a)58.2 kJ/mol
Enthalpy (ΔH\Delta H^\circ)-34.1 kJ/mol
Entropy (ΔS\Delta S^\circ)-120.5 J/(mol·K)

Interpretation :

  • Exothermic adsorption process with decreased entropy due to ordered inhibitor-metal interactions .

Scientific Research Applications

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of cell signaling pathways and as a probe for investigating protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the formulation of surfactants and emulsifiers for industrial applications.

Mechanism of Action

The mechanism of action of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. This can result in changes in cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of oleamide derivatives modified with amino or hydroxy substituents. Below is a comparative analysis of its structural analogs:

Structural Analogs and Their Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
(9Z)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide (5839-65-6) C22H44N2O2 368.60 Hydroxyethyl group Replaces terminal amine with hydroxyl, reducing basicity and hydrogen-bonding potential.
N-[2-[(1-oxooctadecyl)amino]ethyl]octadecanamide (688739-68-6) C38H74N2O2 591.01 Stearamide (C18) chain Doubled alkyl chain length increases hydrophobicity; lacks polyamine branches.
N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]-9,12-octadecadienamide (93942-20-2) C24H46N4O 406.66 Additional double bond (9,12-octadecadienamide) Increased unsaturation alters membrane fluidity interactions.
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate (93942-09-7) C24H48N4O·C2H4O2 449.72 (base + acetate) Acetate salt Enhanced solubility due to ionic form; modified pharmacokinetics.

Physicochemical Properties

Property Target Compound (15566-80-0) Hydroxyethyl Analog (5839-65-6) Stearamide Analog (688739-68-6)
LogP ~5.2 (estimated) ~4.8 ~9.1
Hydrogen Bond Donors 4 3 2
Rotatable Bonds 20 18 35
Bioavailability Moderate (due to polyamines) High (hydroxyethyl enhances solubility) Low (extreme hydrophobicity)

Key Findings and Implications

  • Structure-Activity Relationship (SAR): The number and position of amino groups directly correlate with bioactivity. For example, adding a third aminoethyl group (as in the target compound) improves binding to negatively charged cellular components compared to di-substituted analogs .
  • Pharmacokinetics: Monoacetate derivatives (e.g., 93942-09-7) show prolonged half-lives due to reduced renal clearance, highlighting the role of salt formation in optimizing drug delivery .

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods for synthesis/storage (OSHA 29 CFR 1910.1450).
  • PPE : Nitrile gloves, lab coats, and safety goggles (H314 skin corrosion risk ).
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

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